5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide
Overview
Description
5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a chemical compound with the molecular formula C9H10BrN·HBr and a molecular weight of 293.00 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its solid physical form and is typically stored at room temperature .
Preparation Methods
The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves several steps. One common synthetic route includes the bromination of 2,3-dihydro-1H-indene followed by amination to introduce the amine group. The final step involves the formation of the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Chemical Reactions Analysis
5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research studies explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide include:
5-Bromo-2,3-dihydro-1H-inden-1-amine: Differing by the position of the amine group.
2-Amino-5-bromoindane: Another brominated indane derivative.
5-Bromo-2,3-dihydro-1H-inden-2-amine: The non-hydrobromide form of the compound. The uniqueness of this compound lies in its specific structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity.
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNGAALXGMXZJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479855 | |
Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321352-52-7 | |
Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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